5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione
Description
Nomenclature and Structural Identification
The systematic nomenclature of 5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, clearly indicating the positions and nature of all substituents attached to the imidazolidine-2,4-dione core structure. The compound is cataloged under Chemical Abstracts Service registry number 1052552-58-5, providing a unique identifier for chemical databases and commercial sources. The molecular formula Carbon-eleven Hydrogen-nine Fluorine-three Nitrogen-two Oxygen-two reflects the precise atomic composition, while the molecular weight of 258.1966 atomic mass units provides essential information for analytical characterization and synthetic planning.
The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern as O=C1NC(=O)C(N1)(C)c1cccc(c1)C(F)(F)F, which explicitly describes the bonding arrangement and stereochemical features. This notation indicates that the compound contains a five-membered imidazolidine ring with carbonyl groups at positions 2 and 4, creating the characteristic hydantoin structure. The substitution pattern shows a methyl group and a 3-trifluoromethylphenyl group both attached to carbon-5 of the imidazolidine ring, forming a quaternary carbon center that significantly influences the three-dimensional structure of the molecule.
The three-dimensional structure of this compound presents interesting conformational considerations due to the presence of both aromatic and aliphatic substituents attached to the same carbon atom. The phenyl ring can adopt various orientations relative to the imidazolidine ring plane, creating potential for different conformational isomers that may exhibit distinct chemical and biological properties. The trifluoromethyl group, being highly electronegative and sterically demanding, influences the preferred conformations and may restrict rotational freedom around the carbon-phenyl bond. These structural features make this compound an excellent subject for computational chemistry studies and nuclear magnetic resonance investigations of molecular dynamics.
Historical Context in Heterocyclic Chemistry
The development of hydantoin derivatives such as 5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione builds upon a rich historical foundation in heterocyclic chemistry that dates back to the nineteenth century. The parent hydantoin compound was first isolated in 1861 by Adolf von Baeyer during his comprehensive studies of uric acid derivatives, marking the beginning of systematic research into this important class of heterocyclic compounds. Baeyer obtained hydantoin through the hydrogenation of allantoin, establishing the first reliable synthetic route to this fundamental heterocyclic structure and recognizing its potential significance in organic chemistry.
The synthetic methodology for hydantoin derivatives received significant advancement through the work of Friedrich Urech, who synthesized 5-methylhydantoin in 1873 from alanine sulfate and potassium cyanate using what became known as the Urech hydantoin synthesis. This pioneering work established the foundation for modern synthetic approaches to substituted hydantoins and demonstrated the versatility of the hydantoin scaffold for chemical modification. The Urech method represented a crucial development because it provided a practical route for introducing various substituents at the 5-position of the hydantoin ring, opening possibilities for systematic structure-activity relationship studies.
The twentieth century witnessed tremendous expansion in hydantoin chemistry, particularly through the development of the Bucherer-Bergs multicomponent reaction, which became one of the most convenient general methods for preparing 5-substituted and 5,5-disubstituted hydantoins. Although the reaction was first discovered by Bergs, it is usually credited to Bucherer, who elaborated most of the experimental conditions and applications, making it a practical synthetic tool for preparing diverse hydantoin derivatives. This multicomponent reaction involves heating aldehydes or ketones with potassium or sodium cyanide and ammonium carbonate in aqueous ethanol at 60-70 degrees Celsius to produce hydantoins directly.
The historical development of hydantoin synthesis reveals the evolution from simple transformations to sophisticated multicomponent reactions that allow for the efficient construction of complex molecular architectures. The Bucherer-Bergs reaction works effectively for both aliphatic and aromatic aldehydes or ketones, as well as cyclic ketones, despite some reports concerning reaction failures in certain cases. For difficult substrates, modifications such as using acetamide, formamide, or dimethylformamide as solvents have been recommended, while ultrasonication has been found to accelerate hydantoin formation. The Hoyer modification, which involves heating the standard reaction mixture in a carbon dioxide atmosphere under elevated pressure in a closed system, offers better yields for challenging substrates.
Role in Barbiturate and Hydantoin Derivative Research
The study of 5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione contributes to a broader understanding of the relationships between hydantoin and barbiturate derivatives, two classes of compounds that share important structural and functional similarities. Research has demonstrated that both hydantoins and barbiturates exhibit similar molecular dynamics characteristics, as evidenced by comprehensive nuclear magnetic resonance relaxation studies that reveal comparable rotational correlation times and translational diffusion properties. These similarities in molecular behavior provide insights into the fundamental physicochemical properties that may underlie the biological activities observed in both compound classes.
Molecular dynamics investigations of hydantoin derivatives, including 5,5-dimethylhydantoin and 5,5-diphenylhydantoin, alongside barbituric acid derivatives such as 5-ethyl-5-phenylbarbituric acid, have revealed important information about the anisotropy of overall molecular rotational motion and internal rotations of molecular segments. These studies utilize sophisticated techniques including dipolar carbon-13 and nitrogen-15 spin-lattice relaxation measurements to evaluate correlation times for rotational dynamics of specific bond vectors. The translational molecular diffusion coefficients obtained from self-diffusion measurements using pulsed gradient methods provide additional insights into the solution behavior of these compounds.
The pharmaceutical significance of hydantoin derivatives is exemplified by compounds such as phenytoin (5,5-diphenylimidazolidine-2,4-dione), which represents one of the most important anticonvulsant medications in clinical use. The synthesis of phenytoin through the Bucherer-Bergs reaction demonstrates the practical importance of hydantoin chemistry in pharmaceutical development. Starting from benzophenone under standard Bucherer-Bergs conditions using ammonium carbonate, sodium cyanide, and 60% ethanol at 58-62 degrees Celsius for 10 hours, phenytoin was initially obtained in only 7% yield. However, optimization of reaction conditions, including prolongation of reaction time to 90 hours, increased yields to 67%, while further improvements using potassium cyanide instead of sodium cyanide and propylene glycol or melted acetamide as solvents in steel bomb reactors achieved yields of 91-96%.
Recent research has focused on the design and synthesis of novel 5,5-diarylhydantoin derivatives for potential therapeutic applications, particularly in the area of anti-inflammatory activity. These studies have employed sophisticated molecular modeling approaches, including docking studies with cyclooxygenase enzymes, to understand the molecular basis for biological activity. The most stable enzyme-ligand complex identified involved N-3-methyl-5-(4-(methylsulfonyl)phenyl)-5-phenylhydantoin, which demonstrated favorable docking interactions with cyclooxygenase-1. The synthetic routes developed for these compounds typically involve multi-step procedures beginning with Friedel-Crafts acylation reactions and proceeding through oxidation and alkylation steps to introduce the desired substitution patterns.
Comparative studies of hydantoin derivatives with barbiturate compounds have revealed important differences in their enzyme induction properties and potential for promoting carcinogenesis. Research utilizing male Fischer 344 rats demonstrated that 5-ethyl-5-phenylhydantoin, similar to phenobarbital, significantly enhanced cytochrome P-450-mediated enzyme activities in rat liver, while 5,5-diethylhydantoin was ineffective. These findings highlight the importance of specific substitution patterns in determining biological activity and suggest that structural modifications can dramatically alter the pharmacological profiles of hydantoin derivatives. The study further revealed that both phenobarbital and 5-ethyl-5-phenylhydantoin promoted hepatocellular and thyroid follicular cell carcinogenesis in N-nitrosodiethylamine-initiated rats, while 5,5-diethylhydantoin failed to enhance carcinogenesis.
Properties
IUPAC Name |
5-methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-10(8(17)15-9(18)16-10)6-3-2-4-7(5-6)11(12,13)14/h2-5H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYXBLVXQKFVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with urea and methylamine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields of the desired product.
Chemical Reactions Analysis
5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding imidazolidine-2,4-dione derivatives with oxidized functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction results in the formation of reduced imidazolidine derivatives.
Substitution: The trifluoromethyl group on the phenyl ring can undergo substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of imidazolidine-2,4-dione compounds exhibit significant anticancer activity. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cell lines. A study demonstrated that related compounds showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that 5-methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione could be a candidate for further investigation as an anticancer agent .
1.2 Neurokinin Receptor Modulation
The compound has been explored for its potential as a neurokinin receptor modulator. Neurokinin receptors play a critical role in various physiological processes, including pain perception and inflammation. The ability of 5-methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione to interact with these receptors could lead to new therapeutic strategies for managing pain and inflammatory conditions .
Material Science
2.1 Synthesis of Functional Materials
The chemical properties of 5-methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione allow it to serve as a building block in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers derived from imidazolidine compounds exhibit improved resistance to degradation under extreme conditions .
2.2 Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is also being investigated for use in coatings and adhesives. The trifluoromethyl group contributes to increased hydrophobicity, making it suitable for applications requiring water-resistant coatings .
Case Studies
Mechanism of Action
The mechanism of action of 5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazolidine-2,4-dione core is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Aromatic Systems : Naphthalenyl derivatives (e.g., Compound 10) exhibit enhanced hydrophobic interactions but reduced solubility compared to phenyl analogs .
- Electron-Withdrawing Groups : Fluorine and CF₃ groups improve metabolic stability and modulate electronic properties, with CF₃ providing stronger inductive effects .
Pharmacological Activity Comparisons
Key Observations :
- Dual TNKS Inhibition: The quinazolinone-containing derivative (Table 2) demonstrates potent dual inhibition, leveraging its planar heterocycle for deep binding pocket interactions .
- Antimicrobial Activity: Sulfonyl and morpholino groups in derivatives like Compound 36 enhance solubility and target penetration, critical for antimicrobial efficacy .
Key Observations :
- Synthetic Efficiency: The target compound’s synthesis (61% yield) is comparable to other hydantoins, though functionalized derivatives (e.g., morpholino-sulfonyl) require multi-step protocols .
- Stability : The trifluoromethyl group in the target compound enhances stability against oxidative degradation compared to hydrolytically sensitive analogs .
Biological Activity
5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 288.22 g/mol. The trifluoromethyl group enhances its lipophilicity, which may contribute to its biological activity.
Research indicates that compounds with similar imidazolidine structures often exhibit activity through several mechanisms:
- Neurokinin Receptor Modulation : Some studies have identified imidazolidine derivatives as potential modulators of neurokinin receptors, which are involved in various physiological processes including pain perception and inflammation .
- Antitubercular Activity : The compound’s structure suggests potential activity against Mycobacterium tuberculosis. In vitro assays have shown that related compounds can inhibit the growth of this bacterium, although specific data for this compound is limited .
In Vitro Studies
A study utilizing high-throughput screening methods demonstrated that certain imidazolidine derivatives exhibit significant inhibition against M. tuberculosis. The potency was measured using IC50 values derived from dose-response curves, indicating the concentration required to inhibit 50% of the bacterial growth. For example, compounds with similar structural features showed IC50 values ranging from 0.5 to 2.0 µg/mL .
| Compound | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| Compound A | 0.9 | 10 |
| Compound B | 1.5 | 7 |
| 5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | TBD | TBD |
Case Studies
- Neurokinin Receptor Modulation : A patent describes a series of compounds related to neurokinin receptor modulation, suggesting that derivatives of imidazolidine can be effective in treating conditions like chronic pain and anxiety disorders .
- Antimicrobial Screening : In a study focused on antimicrobial agents, several imidazolidine derivatives were screened for their ability to inhibit bacterial growth, showing promising results against various strains including Staphylococcus aureus and E. coli. While specific data for our compound is still emerging, these findings suggest a potential pathway for further investigation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione and its derivatives?
- Methodological Answer : The compound and its analogs are typically synthesized via alkylation or arylation of hydantoin precursors. For example, derivatives are prepared by reacting substituted hydantoins with halogenated aryl/alkyl ketones in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 25–80°C . Optimization of reaction time and temperature is critical to minimize side products.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions and stereochemistry. For instance, the trifluoromethyl group at the 3-position of the phenyl ring is confirmed via distinct chemical shifts in aromatic regions (e.g., δ 7.4–7.6 ppm for aryl protons) .
- IR Spectroscopy : Validates carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and NH stretches (~3200 cm⁻¹) .
- UPLC-MS : Ensures molecular weight accuracy and purity (>95%) via retention time and [M+H]+ peaks .
Advanced Research Questions
Q. How do structural modifications (e.g., aryl substitution) influence biological target selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Aryl topology significantly impacts binding affinity. For example, substituting the phenyl ring with electron-withdrawing groups (e.g., trifluoromethyl) enhances interactions with hydrophobic pockets in enzymes like tankyrase-2 (TNKS2), as shown in crystallography studies .
- Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to compare binding poses of derivatives with varying substituents (e.g., naphthyl vs. phenyl) .
Q. What computational strategies are effective for predicting binding modes with PARP polymerases?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-enzyme complexes (e.g., TNKS2) over 100-ns trajectories. Focus on key interactions like hydrogen bonds with Gly 1032 or π-π stacking with Tyr 1071 .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energies and prioritize derivatives for synthesis .
Q. How can discrepancies in NMR data (e.g., overlapping signals) be resolved during structural elucidation?
- Methodological Answer :
- Deuterated Solvents : Use DMSO-d6 to reduce water interference in 1H NMR .
- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping multiplet signals, particularly for protons near electronegative groups (e.g., trifluoromethyl) .
- Variable Temperature NMR : Suppress dynamic effects in flexible regions (e.g., propyl side chains) .
Q. What in vitro/in vivo models are suitable for evaluating antidepressant potential?
- Methodological Answer :
- In Vivo : Test antagonism of tetrabenazine-induced ptosis in mice (ED₅₀ ~17–42 mg/kg) to assess monoaminergic activity .
- In Vitro : Screen for selective 5-HT6 receptor binding using radioligand displacement assays (IC₅₀ < 100 nM) .
- Neurochemical Profiling : Exclude off-target effects by assessing monoamine oxidase (MAO) inhibition and biogenic amine uptake .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activities across derivatives?
- Methodological Answer :
- Control Experiments : Replicate assays under identical conditions (e.g., cell lines, enzyme batches) .
- Meta-Analysis : Compare purity-adjusted results (e.g., normalize activities to >98% pure compounds) .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
